molecular formula C22H16IN3O2 B11706676 N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide

N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide

Cat. No.: B11706676
M. Wt: 481.3 g/mol
InChI Key: FNCYJTYGIOZBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindoles, while substitution of the iodo group can result in the formation of various substituted benzohydrazides .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16IN3O2

Molecular Weight

481.3 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-4-iodobenzamide

InChI

InChI=1S/C22H16IN3O2/c23-17-12-10-16(11-13-17)21(27)25-24-20-18-8-4-5-9-19(18)26(22(20)28)14-15-6-2-1-3-7-15/h1-13,28H,14H2

InChI Key

FNCYJTYGIOZBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.